(1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine
Description
Properties
IUPAC Name |
[1-(2-fluorophenyl)-5-methyltriazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN4/c1-7-9(6-12)13-14-15(7)10-5-3-2-4-8(10)11/h2-5H,6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXGHFDYNOLVGGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of this compound typically relies on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), widely known as the "click" reaction, which efficiently constructs the 1,2,3-triazole ring with high regioselectivity for the 1,4-disubstituted triazole isomer. The key steps include:
- Formation of the Aryl Azide: The 2-fluorophenyl azide is prepared from the corresponding 2-fluoroaniline derivative via diazotization and azide substitution.
- Alkyne Component: A methyl-substituted alkyne bearing a methanamine functionality or a suitable protected precursor is used.
- CuAAC Reaction: The azide and alkyne are reacted in the presence of a copper(I) catalyst, often generated in situ from copper(II) sulfate and sodium ascorbate, under mild conditions (room temperature to 45°C) in solvents such as ethanol/water or DMF.
- Post-Cycloaddition Functionalization: If necessary, reduction or deprotection steps are performed to yield the free methanamine group.
This approach is supported by multiple studies demonstrating efficient synthesis of 1,2,3-triazoles with similar substitution patterns.
Detailed Reaction Conditions and Procedures
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1. Preparation of 2-fluorophenyl azide | 2-fluoroaniline, NaNO2, HCl, NaN3, 0-5°C | Diazotization of 2-fluoroaniline followed by substitution with sodium azide to form aryl azide | High yield, typically >80% |
| 2. Alkyne preparation | Propargylamine or methyl-substituted terminal alkyne | Commercially available or synthesized via alkylation | Purity critical for cycloaddition |
| 3. CuAAC cycloaddition | CuSO4·5H2O (0.01 mmol), sodium ascorbate (0.1 mmol), DMF or EtOH/H2O, room temperature, 6 h | Azide and alkyne mixed with catalyst system, stirred until reaction completion (monitored by TLC) | Yields typically 70-90% |
| 4. Reduction/Deprotection (if required) | LiAlH4 or NaBH4 in suitable solvent | Converts intermediates to free methanamine | High yield, mild conditions |
This procedure aligns with protocols described in the synthesis of related triazole methanamine derivatives.
Alternative Synthetic Routes
- Microwave-Assisted CuAAC: Microwave irradiation at 40–45°C for 1 hour in ethanol/water solvent systems has been reported to accelerate the cycloaddition step with comparable yields and purity.
- Metal-Free Organocatalytic Methods: Some literature describes metal-free synthesis of 1,5-disubstituted triazoles via base-catalyzed cycloaddition, but these are less common and may yield different regioisomers.
- Sequential Condensation and Cyclization: For some triazole derivatives, condensation of hydrazine hydrate with substituted benzaldehydes followed by cyclization has been employed, but this is less direct for the target compound.
Research Findings and Optimization Insights
Catalyst and Solvent Effects
- Copper(I) catalysts generated in situ from CuSO4 and sodium ascorbate provide high regioselectivity and yields.
- Solvent polarity influences reaction rate and yield; DMF and aqueous ethanol mixtures are preferred for balancing solubility and reaction kinetics.
- Catalyst loading between 5–10 mol% is optimal to minimize side reactions and maximize product formation.
Purification and Characterization
- Purification is commonly achieved by recrystallization from ethanol/water or silica gel chromatography using methylene chloride/methanol mixtures.
- NMR spectroscopy (¹H and ¹³C) confirms the regiochemistry and substitution pattern, with characteristic triazole C4 proton signals at δ 7.5–8.0 ppm and methyl protons at δ 2.3–2.6 ppm.
- Structural stability is supported by intramolecular hydrogen bonding and π-π stacking interactions as revealed by X-ray diffraction and DFT studies.
Summary Table of Preparation Methods
| Method | Key Steps | Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Conventional CuAAC | Azide + Alkyne cycloaddition | CuSO4 + Sodium ascorbate | DMF, EtOH/H2O | RT to 45°C | 6 h | 70-90 | High regioselectivity |
| Microwave-assisted CuAAC | Same as above with microwave | CuSO4 + Sodium ascorbate | EtOH/H2O | 40-45°C | 1 h | 75-85 | Faster reaction |
| Metal-free Organocatalytic | Base-catalyzed cycloaddition | NMe4OH, tBuOK | Various | RT | Variable | Moderate | Different regioisomer |
| Hydrazone Condensation & Cyclization | Hydrazine + substituted aldehydes | None | Ethanol | Reflux | 2 h | Moderate | Less direct |
Chemical Reactions Analysis
Types of Reactions
(1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Copper(I) salts for click chemistry reactions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the molecule.
Substitution: Substituted derivatives with different functional groups replacing the amine group.
Scientific Research Applications
Medicinal Applications
Antimicrobial Activity
Recent studies have indicated that compounds related to (1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine exhibit notable antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting potential for development into new antimicrobial agents. The presence of the triazole ring is often linked to increased biological activity due to its ability to interact with biological targets effectively .
Anticancer Properties
Research has demonstrated that triazole derivatives can inhibit cancer cell proliferation. Specifically, this compound has been investigated for its potential to affect cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The fluorophenyl group enhances the compound's lipophilicity, improving its cellular uptake and bioavailability .
Neuroprotective Effects
There is emerging evidence that triazole derivatives may possess neuroprotective properties. Studies suggest that these compounds can modulate neurotransmitter systems and exhibit antioxidant activities, which could be beneficial in treating neurodegenerative diseases .
Agrochemical Applications
Fungicidal Activity
this compound has shown promise as a fungicide. Its structural characteristics allow it to disrupt fungal cell membranes or inhibit specific enzymes critical for fungal growth. This property positions it as a candidate for developing new agricultural fungicides that are effective against resistant fungal strains .
Material Science Applications
Polymer Synthesis
The compound can be utilized in the synthesis of novel polymers with enhanced properties. The incorporation of triazole units into polymer backbones can improve thermal stability and mechanical strength. Such materials are valuable in various industrial applications including coatings and composites .
Coordination Chemistry
this compound can act as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals opens avenues for the development of catalysts and sensors in chemical reactions .
Data Tables
| Application Area | Potential Uses | Mechanism of Action |
|---|---|---|
| Medicinal | Antimicrobial agents | Disruption of bacterial cell walls |
| Anticancer drugs | Induction of apoptosis | |
| Neuroprotective agents | Modulation of neurotransmitter systems | |
| Agrochemical | Fungicides | Inhibition of fungal enzyme activity |
| Material Science | Polymer additives | Improved thermal stability |
| Coordination complexes | Catalysts in chemical reactions |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a recent study published in a peer-reviewed journal, this compound was tested against several strains of Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at low concentrations, highlighting its potential as a new class of antimicrobial agent .
Case Study 2: Cancer Cell Line Studies
A study investigating the effects of triazole derivatives on human breast cancer cell lines found that treatment with this compound resulted in a dose-dependent decrease in cell proliferation and increased apoptosis markers compared to control groups .
Mechanism of Action
The mechanism of action of (1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Varying Aromatic Substituents
Substituent Position and Electronic Effects
- 1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine: The 4-fluorophenyl derivative () exhibits near-planar geometry except for the fluorophenyl group, which adopts a perpendicular orientation.
[1-(5-Chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine ():
The addition of a chloro substituent at the 5-position of the phenyl ring increases electron-withdrawing effects and lipophilicity (Cl vs. F: higher molar refractivity). This may enhance membrane permeability but reduce solubility compared to the target compound .- 1-Benzyl-5-((4-fluoro-2-methylphenyl)amino)-4-phenyl-1H-1,2,3-triazole (): The benzyl and phenyl groups introduce bulkier aromatic systems, likely improving π-π stacking but reducing bioavailability due to higher molecular weight (MW ~380 vs. ~232 for the target compound) .
Substituent Type and Bioactivity
- Methoxy vs. Fluoro Groups :
Compounds with methoxyphenyl substituents (e.g., 1-(4-methoxyphenyl)-5-methyl derivatives, ) exhibit electron-donating effects, which may reduce metabolic stability compared to electron-withdrawing fluorine .
Functional Group Modifications
Methanamine vs. Hydrazone Derivatives
Hybrid Compounds
- Ferrocene-Triazole Hybrids ():
Ferrocenyl moieties (e.g., (E)-1-(1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(ferrocin-2-yl)-prop-2-en-1-one) confer redox activity and enhanced cytotoxicity in cancer cell lines, though they increase molecular complexity .
Physicochemical and Pharmacokinetic Properties
<sup>a</sup> Predicted using ChemAxon software.
Biological Activity
The compound (1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula: C10H11FN3
- Molecular Weight: 221.23 g/mol
- IUPAC Name: this compound
This structure features a triazole ring which is known for its ability to interact with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazole derivatives. The specific compound has shown promising results against various pathogens.
In Vitro Studies
- Antifungal Activity:
- Antibacterial Activity:
The mechanism by which this compound exerts its biological effects can be attributed to several factors:
- Enzyme Inhibition: Triazoles are known to inhibit key enzymes involved in biosynthetic pathways in fungi and bacteria. For instance, they can inhibit the DprE1 enzyme critical for mycobacterial cell wall synthesis, making them potential candidates for tuberculosis treatment .
- Molecular Interactions: Molecular docking studies have shown that this compound can effectively bind to target proteins due to its favorable structural conformation. This binding disrupts normal cellular processes in pathogens .
Case Study 1: Antifungal Efficacy
A comparative study on various triazole derivatives found that those with fluorinated phenyl groups exhibited enhanced antifungal activity compared to non-fluorinated counterparts. The compound's ability to inhibit Candida species was notable, particularly against strains resistant to standard treatments .
Case Study 2: Antibacterial Properties
Another investigation focused on the antibacterial efficacy of triazole derivatives against Staphylococcus aureus and Escherichia coli. The study reported that compounds similar to this compound showed a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics .
Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for preparing (1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine?
The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). A representative route involves:
- Step 1 : Preparation of the azide precursor (e.g., 2-fluoroaniline-derived azide).
- Step 2 : Reaction with propargylamine under Cu(I) catalysis to form the triazole core.
- Step 3 : Purification via column chromatography or recrystallization. Key solvents include DMF or DMSO with K₂CO₃ as a base. Reaction efficiency depends on stoichiometric ratios and catalyst loading (e.g., 10 mol% CuI) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR confirms regioselectivity of the triazole ring and substituent positions (e.g., fluorophenyl proton signals at δ 7.2–7.8 ppm).
- HRMS : Validates molecular formula (C₁₀H₁₀FN₄).
- IR : Identifies NH₂ stretches (~3350 cm⁻¹) and triazole C=N vibrations (~1600 cm⁻¹). X-ray crystallography (if crystals are obtainable) provides definitive structural proof .
Q. What preliminary biological screening assays are recommended?
- In vitro receptor binding : Radioligand displacement assays (e.g., mGluR1, using [³H]quisqualate) to assess affinity.
- Cellular assays : cAMP modulation in HEK293 cells expressing mGluR1 to evaluate functional activity (EC₅₀/IC₅₀).
- Microbial inhibition : Broth microdilution for antimicrobial activity (MIC values against S. aureus or E. coli) .
Advanced Research Questions
Q. How does this compound modulate metabotropic glutamate receptor 1 (mGluR1) activity?
Structural analogs act as negative allosteric modulators (NAMs) of mGluR1. The triazole moiety interacts with a hydrophobic pocket in the receptor’s 7-transmembrane domain, while the fluorophenyl group enhances blood-brain barrier penetration. Competitive binding assays (e.g., against [³H]FTIDC) reveal nanomolar affinity (IC₅₀ = 3.6–12 nM). In vivo efficacy is validated using MK-801-induced hyperlocomotion models in rodents .
Q. What challenges arise in crystallographic studies of this compound, and how are they resolved?
- Crystal growth : Limited solubility in common solvents necessitates vapor diffusion (e.g., ether into DCM).
- Disorder : Methyl and fluorophenyl groups may require anisotropic refinement in SHELXL.
- Data collection : High-resolution (≤1.0 Å) synchrotron data minimizes errors in hydrogen atom positioning. Example refinement metrics: R₁ = 0.056, wR₂ = 0.162, CCDC deposition number XXXXXX .
Q. How can computational methods predict the compound’s pharmacokinetic properties?
- Docking (AutoDock Vina) : Models binding to mGluR1 (PDB: 4OR2) with ΔG ≈ -9.2 kcal/mol.
- ADMET prediction (SwissADME) : LogP = 2.1 (optimal), CNS permeability (+), CYP3A4 inhibition risk (-).
- MD simulations (GROMACS) : Stability in lipid bilayers over 100 ns confirms blood-brain barrier penetration .
Q. How should contradictory data in receptor activation assays be analyzed?
Discrepancies in functional activity (e.g., partial agonist vs. antagonist profiles) may arise from:
- Cell line variability : HEK293 vs. CHO cells exhibit differing receptor expression levels.
- Assay conditions : GTPγS binding (cell-free) vs. Ca²⁺ mobilization (live-cell). Resolve via orthogonal assays (e.g., BRET for conformational changes) and Schild regression analysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
